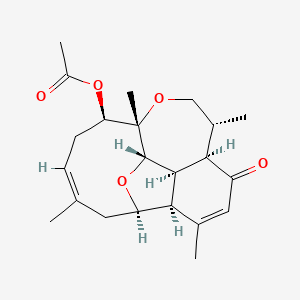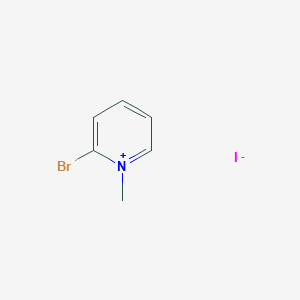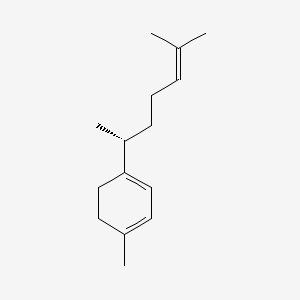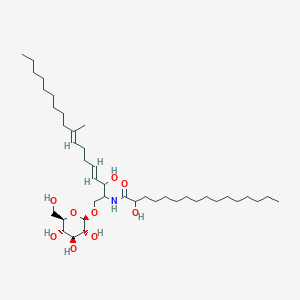
(4E,8E)-N-D-2'-Hydroxypalmitoyl-1-O--D-glycopyranosyl-9-methyl-4,8-sphingadienine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4E,8E)-N-D-2'-Hydroxypalmitoyl-1-O--D-glycopyranosyl-9-methyl-4,8-sphingadienine is a complex organic compound with multiple functional groups, including hydroxyl groups, a hexadecanamide moiety, and a trihydroxy oxane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E,8E)-N-D-2'-Hydroxypalmitoyl-1-O--D-glycopyranosyl-9-methyl-4,8-sphingadienine typically involves multiple steps, including the protection and deprotection of functional groups, selective oxidation and reduction reactions, and coupling reactions to form the final amide bond. Common reagents used in these reactions include protecting agents like tert-butyldimethylsilyl chloride, oxidizing agents like pyridinium chlorochromate, and coupling reagents like N,N’-dicyclohexylcarbodiimide.
Industrial Production Methods
Industrial production of such complex compounds often involves optimizing the synthetic route to maximize yield and minimize the use of hazardous reagents. Techniques such as flow chemistry and automated synthesis can be employed to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
(4E,8E)-N-D-2'-Hydroxypalmitoyl-1-O--D-glycopyranosyl-9-methyl-4,8-sphingadienine can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The double bonds in the octadeca-4,8-dien moiety can be reduced to single bonds.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlling temperature, pH, and solvent choice to achieve the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while reduction of the double bonds can yield saturated hydrocarbons.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving hydroxyl and amide groups.
Medicine: Potential therapeutic applications due to its complex structure and functional groups.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (4E,8E)-N-D-2'-Hydroxypalmitoyl-1-O--D-glycopyranosyl-9-methyl-4,8-sphingadienine depends on its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The hydroxyl and amide groups can form hydrogen bonds and other interactions with these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar compounds include other hydroxylated amides and trihydroxy oxane derivatives. Compared to these compounds, (4E,8E)-N-D-2'-Hydroxypalmitoyl-1-O--D-glycopyranosyl-9-methyl-4,8-sphingadienine is unique due to its specific combination of functional groups and stereochemistry, which can lead to distinct chemical and biological properties.
Properties
Molecular Formula |
C41H77NO9 |
|---|---|
Molecular Weight |
728.1 g/mol |
IUPAC Name |
2-hydroxy-N-[(4E,8E)-3-hydroxy-9-methyl-1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadeca-4,8-dien-2-yl]hexadecanamide |
InChI |
InChI=1S/C41H77NO9/c1-4-6-8-10-12-13-14-15-16-18-20-24-29-35(45)40(49)42-33(31-50-41-39(48)38(47)37(46)36(30-43)51-41)34(44)28-25-21-23-27-32(3)26-22-19-17-11-9-7-5-2/h25,27-28,33-39,41,43-48H,4-24,26,29-31H2,1-3H3,(H,42,49)/b28-25+,32-27+/t33?,34?,35?,36-,37-,38+,39-,41-/m1/s1 |
InChI Key |
YBSQGNFRWZKFMJ-AHCXLOBWSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCC(C(=O)NC(CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)C(/C=C/CC/C=C(\C)/CCCCCCCCC)O)O |
Canonical SMILES |
CCCCCCCCCCCCCCC(C(=O)NC(COC1C(C(C(C(O1)CO)O)O)O)C(C=CCCC=C(C)CCCCCCCCC)O)O |
Synonyms |
cerebroside B |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


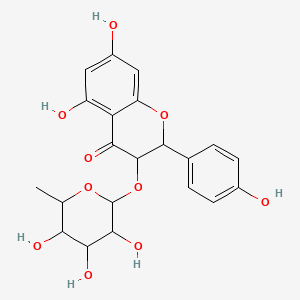

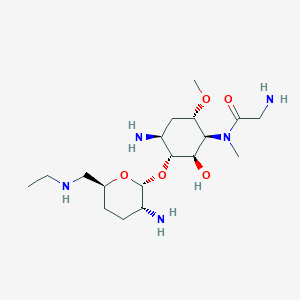
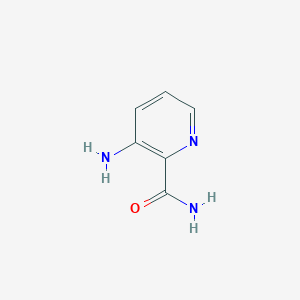
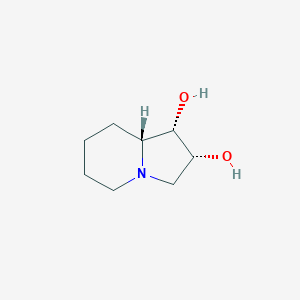
![3-[5-(4-ethyl-3,6-dimethyl-2,7-dioxabicyclo[2.2.1]heptan-1-yl)-3,5-dimethyloxolan-2-yl]-7-(6-ethyl-6-hydroxy-3,5-dimethyloxan-2-yl)-6-hydroxy-5-methyloctan-4-one](/img/structure/B1253800.png)
![N-[(1,3,4,6,7,11bbeta-Hexahydro-2H-benzo[a]quinolizin)-2alpha-yl]-N-methyl-1-propanesulfonamide](/img/structure/B1253801.png)

![5,7-dihydroxy-2-(4-hydroxyphenyl)-3-[(2R,3S,4R,5S,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B1253804.png)
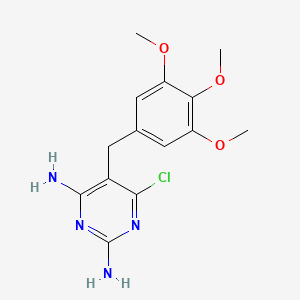
![N-butyl-N-methyl-4-[(2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)hydrazo]-4-oxobutanamide](/img/structure/B1253810.png)
